Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- (CAS No. 192431-86-0) is a compound classified as a furan derivative. Furan derivatives are recognized for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This particular compound is noted for its potential applications in various scientific fields, including biology and medicine.
The compound can be synthesized through specific chemical reactions involving 5-(2-bromopropanoyl)furan and acetamide. Its synthesis is crucial for both research and industrial applications, where high purity and yield are desired.
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- falls under the category of organic compounds, specifically amides. Its structure includes a furan ring, which contributes to its unique chemical properties and potential reactivity.
The synthesis of Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- typically involves the following steps:
The molecular formula of Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- is C10H12BrNO3. Its structure comprises a furan ring substituted with a brominated propanoyl group and an acetamide moiety.
Property | Value |
---|---|
Molecular Weight | 274.11 g/mol |
IUPAC Name | N-[[5-(2-bromopropanoyl)furan-2-yl]methyl]acetamide |
InChI Key | UYYYOISOEYNUKB-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)C1=CC=C(O1)CNC(=O)C)Br |
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- can participate in several types of chemical reactions:
Common reagents for these reactions include:
The conditions under which these reactions take place are crucial for determining the efficiency and selectivity of the desired products.
The mechanism of action for Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- involves its interaction with specific biological targets. It may modulate enzyme activity or receptor interactions, leading to various biological effects depending on its application context.
Research indicates that the compound could exhibit antimicrobial or anticancer properties, though specific molecular targets remain to be fully elucidated.
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- exhibits the following physical properties:
Property | Value |
---|---|
Appearance | Crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in water |
The chemical behavior of this compound includes:
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- has several scientific applications:
This compound's unique structure contributes to its potential utility across multiple scientific disciplines, highlighting its importance in ongoing research efforts.
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5